2-(3-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
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Description
2-(3-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H13F4N3O2 and its molecular weight is 451.381. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Compounds with structural elements similar to the query chemical, such as those containing fluoro-phenyl, oxadiazol, and isoquinolinone moieties, have been synthesized and characterized through various methods. These include NMR, IR, and mass spectrometry, along with single crystal X-ray diffraction studies to determine their crystal structures. Such research typically aims to explore the chemical properties, stability, and reactivity of novel compounds for further application in medicinal chemistry and materials science (Mamatha S.V et al., 2019).
Biological Activities
- The biological activity of similar compounds has been a significant area of interest, with studies assessing their antibacterial, antioxidant, and antitumor activities. For instance, certain derivatives have shown remarkable anti-tuberculosis activity and superior antimicrobial properties against standard strains, indicating potential therapeutic applications (Mamatha S.V et al., 2019). Additionally, novel α-aminophosphonate derivatives containing oxoquinoline structures have been synthesized and evaluated for antitumor activities against various cancer cell lines, showing promising results comparable to standard treatments (Yilin Fang et al., 2016).
Antimicrobial Evaluation
- Synthesized compounds, particularly those incorporating fluoroquinolone and thiazolidinone motifs, have been evaluated for their antimicrobial efficacy. These studies often involve comparing the synthesized compounds against established antibiotics to gauge their effectiveness against bacterial and fungal strains, offering insights into potential new drug candidates (N. Patel & S. D. Patel, 2010).
properties
IUPAC Name |
2-(3-fluorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13F4N3O2/c25-16-7-4-8-17(12-16)31-13-20(18-9-1-2-10-19(18)23(31)32)22-29-21(30-33-22)14-5-3-6-15(11-14)24(26,27)28/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFMYVJRPIXLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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